2'-Hydroxy-4,6,4'-trimethoxychalcone
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Overview
Description
2’-Hydroxy-4,6,4’-trimethoxychalcone is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-4,6,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-4,6,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as an antibacterial and anti-inflammatory agent.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The biological activity of 2’-Hydroxy-4,6,4’-trimethoxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
2’-Hydroxy-4,6,4’-trimethoxychalcone can be compared with other chalcones such as:
Cardamonin: Known for its anti-inflammatory properties.
Xanthohumol: Exhibits strong antioxidant activity.
Isobavachalcone: Has significant antibacterial properties.
Licochalcone A: Known for its anti-cancer properties.
The uniqueness of 2’-Hydroxy-4,6,4’-trimethoxychalcone lies in its combination of hydroxyl and methoxy groups, which contribute to its diverse chemical reactivity and wide range of biological activities .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPWOFLPVWZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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